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molecular formula C10H11ClN2O B8739230 Ethyl 2-cyanobenzimidate hydrochloride

Ethyl 2-cyanobenzimidate hydrochloride

Cat. No. B8739230
M. Wt: 210.66 g/mol
InChI Key: VDFHYUDENNTZKS-UHFFFAOYSA-N
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Patent
US06610701B2

Procedure details

A suspension of phthalonitrile (70 g, 0.55 mol) in ethanol (100 ml) and chloroform (200 ml) was warmed and then cooled to 0° C. The reaction mixture was saturated with HCl (g) and then aged at 0° C. for 2 weeks. The resultant precipitate was filtered and washed with chloroform. Dilution of the filtrate with ether produced additional 2-cyano-benzimidic acid ethyl ester hydrochloride.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:10])[C:2]1[C:3](=[CH:6][CH:7]=[CH:8][CH:9]=1)[C:4]#[N:5].[ClH:11].[CH2:12]([OH:14])[CH3:13]>C(Cl)(Cl)Cl>[ClH:11].[CH2:12]([O:14][C:1](=[NH:10])[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5])[CH3:13] |f:4.5|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C=1C(C#N)=CC=CC1)#N
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
WAIT
Type
WAIT
Details
aged at 0° C. for 2 weeks
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
WASH
Type
WASH
Details
washed with chloroform

Outcomes

Product
Name
Type
Smiles
Cl.C(C)OC(C1=C(C=CC=C1)C#N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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